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molecular formula C9H9BrO2 B170314 3-Bromo-2,6-dimethylbenzoic acid CAS No. 123278-07-9

3-Bromo-2,6-dimethylbenzoic acid

Cat. No. B170314
M. Wt: 229.07 g/mol
InChI Key: KSSHISAHZOMUES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04375476

Procedure details

3-Bromo-2,6-dimethylbenzoic acid was prepared from 2,6-dimethylbenzoic acid by treatment with bromine in acetic acid; see Org. Synth. Coll., Vol. 3, 138 (1944). 3-Bromo-2,6-dimethylbenzoic acid was esterified with methyl iodide as described in Tet. Letters, 689 (1973) to give methyl 3-bromo-2,6-dimethylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=CC=C(C)C=1C(O)=O.BrBr.[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].CI>C(O)(=O)C>[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([O:20][CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)C)C
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04375476

Procedure details

3-Bromo-2,6-dimethylbenzoic acid was prepared from 2,6-dimethylbenzoic acid by treatment with bromine in acetic acid; see Org. Synth. Coll., Vol. 3, 138 (1944). 3-Bromo-2,6-dimethylbenzoic acid was esterified with methyl iodide as described in Tet. Letters, 689 (1973) to give methyl 3-bromo-2,6-dimethylbenzoate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1]C1C=CC=C(C)C=1C(O)=O.BrBr.[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].CI>C(O)(=O)C>[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([OH:20])=[O:19].[Br:14][C:15]1[C:16]([CH3:25])=[C:17]([C:21]([CH3:24])=[CH:22][CH:23]=1)[C:18]([O:20][CH3:1])=[O:19]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)O)C(=CC=C1)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)C)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CI

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=C(C(=O)O)C(=CC1)C)C
Name
Type
product
Smiles
BrC=1C(=C(C(=O)OC)C(=CC1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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